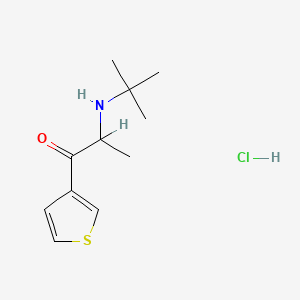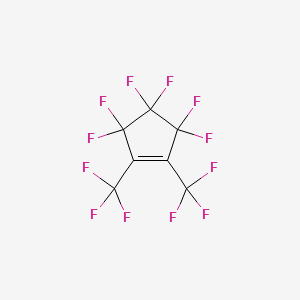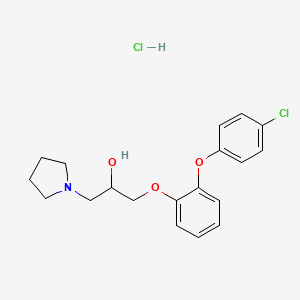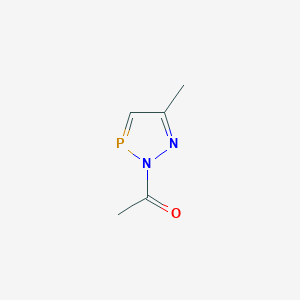
Dichloro(octoxy)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(octoxy)alumane is an organoaluminum compound with the chemical formula AlCl2(OC8H17). It is a member of the broader class of organoaluminum compounds, which are known for their utility in various chemical reactions and industrial applications. This compound is characterized by the presence of two chlorine atoms and an octoxy group bonded to an aluminum center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(octoxy)alumane can be synthesized through the reaction of aluminum trichloride with octanol. The reaction typically proceeds as follows: [ \text{AlCl}_3 + \text{C}8\text{H}{17}\text{OH} \rightarrow \text{AlCl}_2(\text{OC}8\text{H}{17}) + \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of aluminum trichloride. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where aluminum trichloride and octanol are combined under controlled conditions. The reaction is typically conducted in a solvent such as toluene or hexane to ensure proper mixing and to control the reaction temperature. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(octoxy)alumane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and octanol.
Reduction: Aluminum hydrides and octanol.
Substitution: Various organoaluminum compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dichloro(octoxy)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which dichloro(octoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, such as the activation of small molecules and the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Ethylaluminum dichloride: Similar in structure but with ethyl groups instead of octoxy groups.
Methylaluminum dichloride: Contains methyl groups instead of octoxy groups.
Diethylaluminum chloride: Features two ethyl groups and one chlorine atom bonded to aluminum.
Uniqueness
Dichloro(octoxy)alumane is unique due to the presence of the octoxy group, which imparts different solubility and reactivity characteristics compared to its simpler counterparts. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the stabilization of certain reaction intermediates or in the formation of specific polymer structures.
Propiedades
Número CAS |
25047-86-3 |
|---|---|
Fórmula molecular |
C8H17AlCl2O |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
dichloro(octoxy)alumane |
InChI |
InChI=1S/C8H17O.Al.2ClH/c1-2-3-4-5-6-7-8-9;;;/h2-8H2,1H3;;2*1H/q-1;+3;;/p-2 |
Clave InChI |
VVUXQVXYXDLWBC-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCO[Al](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)






![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)




